molecular formula C8H6Cl4 B8626787 1-Chloro-2-(2,2,2-trichloroethyl)benzene CAS No. 89768-01-4

1-Chloro-2-(2,2,2-trichloroethyl)benzene

Cat. No. B8626787
Key on ui cas rn: 89768-01-4
M. Wt: 243.9 g/mol
InChI Key: ZEEYFMMQWLCKHK-UHFFFAOYSA-N
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Patent
US04426536

Procedure details

Forty ml. of butanol was added to 9.2 g. of potassium hydroxide, which contained about 14% water, and was stirred at ambient temperature for 1 hour. To the mixture was added in one portion, 4 g. of 1,1,1-trichloro-2-(2-chlorophenyl)ethane. The mixture was heated to reflux and stirred at that temperature for 6 hours, and was cooled overnight to ambient temperature. It was then poured into 125 ml. of 1 N hydrochloric acid and stirred at ambient temperature for 30 minutes. The layers were then separated, and the aqueous layer was washed twice with about 60 ml. portions of diethyl ether. The organics were combined, and washed with two 25 ml. portions each of 10% sodium bicarbonate solution, water, and saturated sodium chloride solution. The washed organic portion was then dried over sodium sulfate, filtered and evaporated under vacuum to obtain 3.23 g. of crude product, which was found to be 87.6% pure by chromatography. A 2.5 g. portion of the above was distilled at 135° and 8 torr to obtain 1.9 g. of purified product, 97.0% pure by chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[OH-:6].[K+].Cl[C:9](Cl)(Cl)[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17].Cl>O>[Cl:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH2:10][C:9]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC1=C(C=CC=C1)Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the mixture was added in one portion, 4 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred at that temperature for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled overnight to ambient temperature
ADDITION
Type
ADDITION
Details
It was then poured into 125 ml
CUSTOM
Type
CUSTOM
Details
The layers were then separated
WASH
Type
WASH
Details
the aqueous layer was washed twice with about 60 ml
WASH
Type
WASH
Details
washed with two 25 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed organic portion was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 3.23 g
DISTILLATION
Type
DISTILLATION
Details
portion of the above was distilled at 135°
CUSTOM
Type
CUSTOM
Details
8 torr to obtain 1.9 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=CC=C1)CC(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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